N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide - 1020056-73-8

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide

Catalog Number: EVT-1680878
CAS Number: 1020056-73-8
Molecular Formula: C16H17FN2O3
Molecular Weight: 304.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(3-Amino-2,2-dimethylpropyl)-2-(hydroxyimino)propanamide

Compound Description: (E)-N-(3-Amino-2,2-dimethylpropyl)-2-(hydroxyimino)propanamide is a ligand used in the synthesis of a dinuclear copper(II) complex. [] This complex was formed through a reaction with copper(II) nitrate. [] The study focuses on the structural characterization of the resulting complex, emphasizing its crystallographic features. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound was unexpectedly synthesized through a ring closure reaction involving sulfuric acid. [] The resulting molecule demonstrated antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to the effects of ampicillin and vancomycin. []

2-[(2-Amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine (ACF)

Compound Description: ACF is a fluorinated phenylthiophenyl derivative developed as a potential PET imaging agent for serotonin transporters (SERT). [] In vitro studies demonstrated a high binding affinity and selectivity for SERT compared to dopamine and norepinephrine transporters. []

(E)-4-Amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide

Compound Description: The research article primarily focuses on elucidating the crystal structure of (E)-4-Amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide, providing detailed crystallographic data. []

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methylpyridine-3-carboxylate

Compound Description: The research article focuses on presenting the crystal structure of Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methylpyridine-3-carboxylate, emphasizing its molecular geometry and intermolecular interactions within the crystal lattice. []

N-[ω-(4-Methoxyphenoxy)alkyl]carbazole Derivatives

Compound Description: This group of compounds represents a series of D–π–A–D conjugated chromophores synthesized using N-[ω-(4-methoxyphenoxy)alkyl]carbazole as a key starting material. [] These chromophores exhibited interesting optical properties, including solvatochromism and fluorescence. []

5'-O-Dimethoxytrityl-2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl]-3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidites)

Compound Description: This compound serves as a building block in the synthesis of oligoribonucleotides. [] These modified oligonucleotides, incorporating selected 2'-O-methylation, are valuable tools for studying RNA biochemistry. []

N-[1-(4-(4-Fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde)-Protected Amino Acids

Compound Description: This series of compounds involves the utilization of N-[1-(4-(4-fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde) as a protecting group for amino acids in solid-phase peptide synthesis. [] The Fde group allows for monitoring the synthesis process using gel-phase 19F NMR spectroscopy. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 acts as a dual antagonist for adenosine A1 and A2A receptors. [] Its potential in treating Parkinson's disease and enhancing cognitive function has been explored. [] The compound displayed efficacy in animal models, indicating its therapeutic potential for these conditions. []

N-(3-Chloro-2-((5-((2,6-dichloro-3,5-dimethoxybenzyl)oxy)pyrimidin-2-yl)amino)-5-fluorophenyl)acrylamide

Compound Description: This compound is a covalent inhibitor of FGFR4. [] It displays selectivity for FGFR4 over other FGFR family members, attributed to the specific targeting of a cysteine residue in the FGFR4 kinase domain. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This compound demonstrated significant anticancer activity against the human glioblastoma U-87 cell line. [, ] It was part of a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives screened for their anticancer potential. [, ]

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: This compound, initially misidentified as AZ-037, is a synthetic cannabinoid featuring a pyrazole core. [] It was synthesized and characterized to clarify its structure and differentiate it from its regioisomer. []

2-{[(3-Fluorophenyl)amino]methylidene}-3-oxobutanenitrile and 5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Compound Description: These two compounds were investigated for their structural properties using X-ray crystallography and density functional theory (DFT) calculations. [] The study focused on their molecular geometry, hydrogen bonding patterns, and electronic structure. []

Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Compound Description: The crystal structure of this compound has been determined and analyzed. [] The study focuses on the molecular conformation, bond lengths, and angles, providing insights into its structural features. []

2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT)

Compound Description: FABT exhibits dual fluorescence depending on its environment (crystallized from methanol or water). [] This property is attributed to conformational changes in the FABT molecule, influenced by aggregation effects and solvent interactions. []

N-(3-((4S,5R)-2-Amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide

Compound Description: This compound is a potent and selective BACE1 inhibitor with potential therapeutic applications in Alzheimer's disease. [] Its selectivity arises from targeting the flap region of BACE1, which differs in shape and flexibility compared to the closely related enzyme BACE2. []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

Compound Description: This newly identified cannabimimetic designer drug possesses a highly substituted pyrazole skeleton. [] Its structure was elucidated using NMR spectroscopy and mass spectrometry, confirming its identity. []

N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

Compound Description: [11C]DPFC is a PET radiotracer developed for imaging fatty acid amide hydrolase (FAAH) in the brain. [] It demonstrates high binding affinity for FAAH and selective uptake in FAAH-rich brain regions. []

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide

Compound Description: This compound, a potent non-peptidic FPR agonist, was radiolabeled with carbon-11 for potential use in visualizing formyl peptide receptors (FPRs) in the brain using PET. []

2-Amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound's crystal structure has been elucidated, revealing a monoclinic crystal system with specific bond lengths, angles, and intermolecular interactions. []

Morpholine 2-(5-(3-fluorophenyl) -4-amino-1,2,4-triazol-3-ylthio) acetate (BKP-115)

Compound Description: This research investigates the anti-inflammatory properties of BKP-115 in an experimental model of pancreatitis in rats. [] Results show its effectiveness in reducing endogenous intoxication and inflammation. []

[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl-amino)pyrimidin-5-yl]methanol

Compound Description: This compound is an intermediate (Rosuvastatin intermediate VI) in the synthesis of Rosuvastatin, a medication used to lower cholesterol levels. [] The research focuses on developing an HPLC method for determining the content of this intermediate and its related substances to ensure the quality control of Rosuvastatin production. []

2-Amino-5,7-bis(4-fluorophenyl)-1′,3′-dimethyl-7,8-dihydrospiro[pyrido[2,3-d]pyrimidine-6(5H),5′-pyrimidine]-2′,4,4′,6′(3H,1′H,3′H,5′H)-tetraone Ethanol Solvate

Compound Description: This compound's crystal structure has been elucidated, revealing the presence of hydrogen bonds, π-π interactions, and specific bond lengths and angles. [] The study provides insights into its structural features and potential implications for its properties. []

(MeIn(THF)NRf)4 (Rf= 4-C6H4F)

Compound Description: This compound, (MeIn(THF)NRf)4, is an iminoindane synthesized through the reaction of indium trimethyl (InMe3) with 4-fluoroaniline. [] It is characterized by its tetrameric structure, with four indium centers bridged by nitrogen atoms. []

N-Benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide

Compound Description: This compound, also known as Timcodar, is under investigation for its potential in treating mycobacterial infections, including tuberculosis. []

4-[(3-Chloro-4-fluorophenyl)amino]-6-{[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino}-7-((S)-tetrahydrofuran-3-yloxy)quinazoline Dimaleate (BIBW 2992)

Compound Description: BIBW 2992 is being investigated for its use in the treatment of cancer. The research focuses on new solid pharmaceutical formulations containing BIBW 2992 to improve its delivery and efficacy. []

(E)-3-((2-((4-(3-(3-Fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (Compound 9u)

Compound Description: Compound 9u is a 5-trifluoromethylpyrimidine derivative designed as an EGFR inhibitor. [] It exhibits potent antitumor activity against several cancer cell lines and induces apoptosis in A549 cells. []

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

Compound Description: This compound was synthesized via a microwave-assisted Fries rearrangement and characterized using X-ray crystallography and density functional theory (DFT) calculations. [] The study focuses on understanding the mechanism of the Fries rearrangement and the structural properties of the synthesized compound. []

5-Amino-3-(4-fluorophenyl)-N-hexadecyl-7-(4-methylphenyl)-2-H spiro[cyclohexane1,2’-[1,3]thiazolo [4,5-b]pyridine]-6-carbonitrile (P16)

Compound Description: P16 is a heterocyclic compound investigated for its antibacterial and anticandidal activity, particularly when incorporated into a nanostructural composite with silver nanoparticles. [] The study showed enhanced biological activity of P16 when in the nanocomposite form compared to its free form. []

-{amino}pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one

Compound Description: The crystal structure of this compound, characterized by its complex polycyclic system, has been determined and analyzed, revealing specific bond lengths, angles, and packing arrangements. []

5-Aryl-Substituted 3-Methyl-7-Nitro-1,2-Dihydro-3H-1,4-Benzodiazepin-2-ones

Compound Description: This class of compounds represents a series of benzodiazepine derivatives synthesized using optically active L- or D-α-alanine N-carboxyanhydrides or acid chlorides. [] The synthesis aimed to produce optically pure enantiomers, which are crucial for studying their biological activities. []

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate

Compound Description: The crystal structure of this compound has been determined, revealing intramolecular and intermolecular interactions, bond lengths, and angles. [] The study provides insights into the structural features and potential implications for its properties. []

4-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline

Compound Description: This compound is synthesized through a multistep process using 3-hydroxy-4-methoxy benzonitrile as the starting material. [] The synthetic route involves reactions such as nitration, reduction, and coupling reactions. []

N-[2-(5-Benzyloxycarbonylamino-6-oxo-2-(4-fluorophenyl)-1,6-dihydro-1-pyrimidinyl)acetoxyl]-L-aspartic Acid Aldehyde

Compound Description: This compound acts as an inhibitor of the interleukin-1β converting enzyme (ICE) and is being investigated for its potential in treating inflammatory disorders. []

2-Amino-3-cyano-4-(4-fluorophenyl)-4H-benzo[h]chromene

Compound Description: This compound, synthesized using 4-fluorobenzaldehyde, malononitrile, and 1-naphthol, was characterized using X-ray crystallography, revealing its structure and conformation. [] The study highlights the double bond character within the six-membered ring and its boat conformation. []

Methyl-5-arylamido-4-(o-chlorophenyl)-6-cyclopropyl-2-methyl-1,4-dihydropyridine-3-carboxylate Derivatives

Compound Description: This class of dihydropyridine derivatives, synthesized from N-aryl-3-cyclopropyl-3-oxo-propanamides, exhibits promising α1-adrenergic and calcium channel blocking activities, suggesting potential applications in treating hypertension and cardiac disorders. []

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a dual inhibitor of TNF-converting enzyme (TACE) and matrix metalloproteases (MMPs). [] It effectively reduces TNF secretion and shows potential as a treatment for rheumatoid arthritis. []

Properties

CAS Number

1020056-73-8

Product Name

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)-propanamide

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

InChI

InChI=1S/C16H17FN2O3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-13-9-11(18)7-8-12(13)17/h3-10H,18H2,1-2H3,(H,19,20)

InChI Key

BURWVLSHSSBSHH-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2OC

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.